

Comparing the efficiency of Jeffcat Z-110 and other commercial polyurethane catalysts

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Compound of Interest

Compound Name:	2-((2-(Dimethylamino)ethyl) (methyl)amino)ethanol
Cat. No.:	B051265

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A Comparative Analysis of Jeffcat Z-110 and Other Commercial Polyurethane Catalysts

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalyst Efficiency in Polyurethane Formulations

In the complex world of polyurethane chemistry, the choice of catalyst is a critical determinant of reaction kinetics, processing characteristics, and the final physical properties of the polymer. This guide provides a detailed comparison of the efficiency of Jeffcat Z-110, a well-known reactive amine catalyst, with other commercially available polyurethane catalysts. The following sections present quantitative data, experimental protocols, and mechanistic diagrams to aid researchers and professionals in selecting the optimal catalyst for their specific applications.

Overview of Jeffcat Z-110 and Competing Catalysts

Jeffcat Z-110, chemically identified as N,N,N'-trimethylaminoethyl-ethanolamine, is a reactive, low-emission tertiary amine catalyst produced by Huntsman Corporation.^[1] It is widely utilized in a variety of polyurethane foam applications, including flexible, rigid, and packaging foams.^[2] ^[3] Its reactive nature allows it to be incorporated into the polymer matrix, minimizing volatile organic compound (VOC) emissions.

The polyurethane catalyst market is diverse, with numerous alternatives to Jeffcat Z-110. These can be broadly categorized into amine-based catalysts and metal-based catalysts. Amine catalysts, like Jeffcat Z-110, are known for their versatility in promoting both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.^[4] Key commercial competitors include products from the Dabco® (Evonik) and Polycat® (Evonik) series.^[5] For the purpose of this guide, we will focus on comparing Jeffcat Z-110 with other widely used tertiary amine catalysts.

Quantitative Performance Comparison

The efficiency of a polyurethane catalyst is primarily evaluated by its influence on the reaction profile, which includes cream time, gel time, and tack-free time. These parameters are crucial for optimizing processing and ensuring the desired foam characteristics. The following table summarizes typical performance data for Jeffcat Z-110 in comparison to other commercial amine catalysts.

Catalyst	Chemical Name	Cream Time (s)	Gel Time (s)	Tack-Free Time (s)	Primary Function
Jeffcat Z-110	N,N,N'-trimethylamin oethyl-ethanolamine	10 - 15	45 - 60	80 - 120	Balanced Gelling/Blowing
Dabco 33-LV®	33% Triethylenediamine in dipropylene glycol	8 - 12	40 - 55	70 - 100	Strong Gelling
Polycat® 8	N,N-Dimethylcyclohexylamine	12 - 18	60 - 80	100 - 140	Gelling
Dabco® BL-11	70% Bis(2-dimethylamin oethyl)ether in dipropylene glycol	7 - 11	50 - 70	90 - 130	Strong Blowing

Note: The values presented are typical ranges and can vary significantly depending on the specific formulation (polyol, isocyanate, water content, etc.) and processing conditions.

Experimental Protocols

To ensure accurate and reproducible comparisons of catalyst performance, standardized testing methodologies are essential. The following protocols are based on widely accepted industry standards, such as those from ASTM International.

Determination of Reaction Profile (Cup Foam Test)

This test, based on ASTM D7487, is used to measure the characteristic reaction times of a polyurethane foam formulation.[\[6\]](#)[\[7\]](#)

Materials:

- Polyol blend (including surfactant and water)
- Isocyanate
- Catalyst to be tested
- Disposable paper or plastic cups (e.g., 250 mL)
- Mechanical stirrer (e.g., drill press with a mixing blade)
- Stopwatch
- Fume hood

Procedure:

- Pre-condition all components to a specified temperature (e.g., 25 °C).
- In a cup, accurately weigh the required amount of the polyol blend.
- Add the specified amount of the catalyst to the polyol blend and mix thoroughly.
- Place the cup under the mechanical stirrer in a fume hood.
- Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture.
- Immediately start the stopwatch and begin mixing at a high speed (e.g., 3000 rpm) for a predetermined time (e.g., 5-10 seconds).
- Stop mixing and observe the mixture.
- Cream Time: Record the time at which the mixture begins to change color (becomes creamy) and starts to rise.[8]
- Gel Time: Periodically touch the surface of the rising foam with a wooden spatula. Record the time when fine, string-like filaments can be pulled from the foam.[8]

- Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean spatula. Record the time at which the foam surface is no longer sticky.[8]

Measurement of Foam Physical Properties

Once the foam has cured (typically for 24 hours at ambient temperature), its physical properties can be evaluated according to relevant ASTM standards.[9]

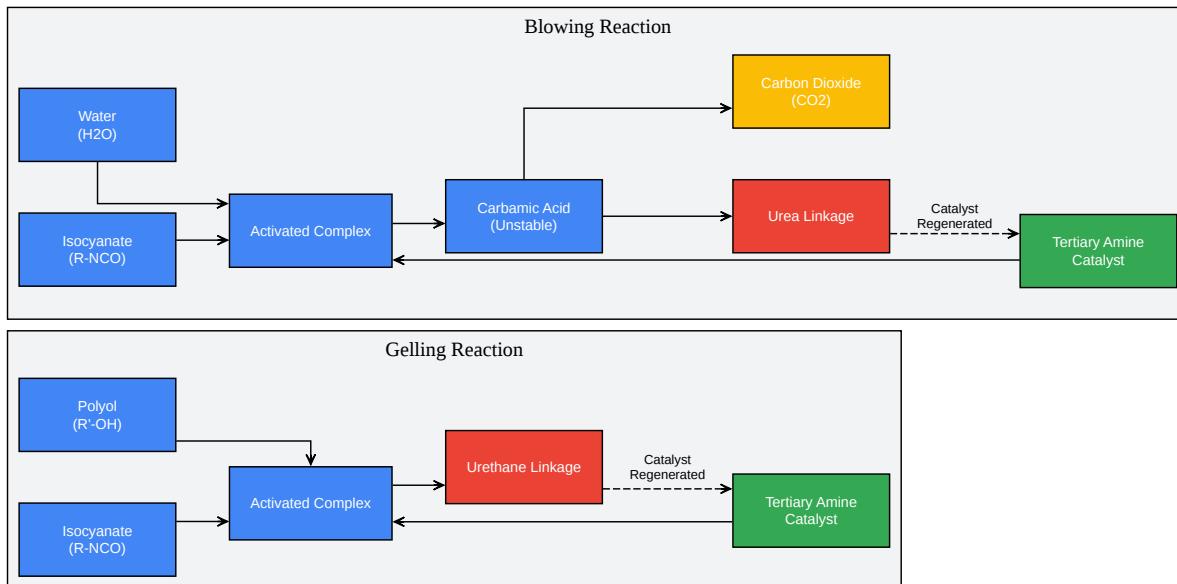
- Density: Measured according to ASTM D1622.[10]
- Compressive Strength: Measured according to ASTM D1621.[10]
- Tensile Strength: Measured according to ASTM D1623.[10]
- Cell Size: Measured according to ASTM D3576.[10]

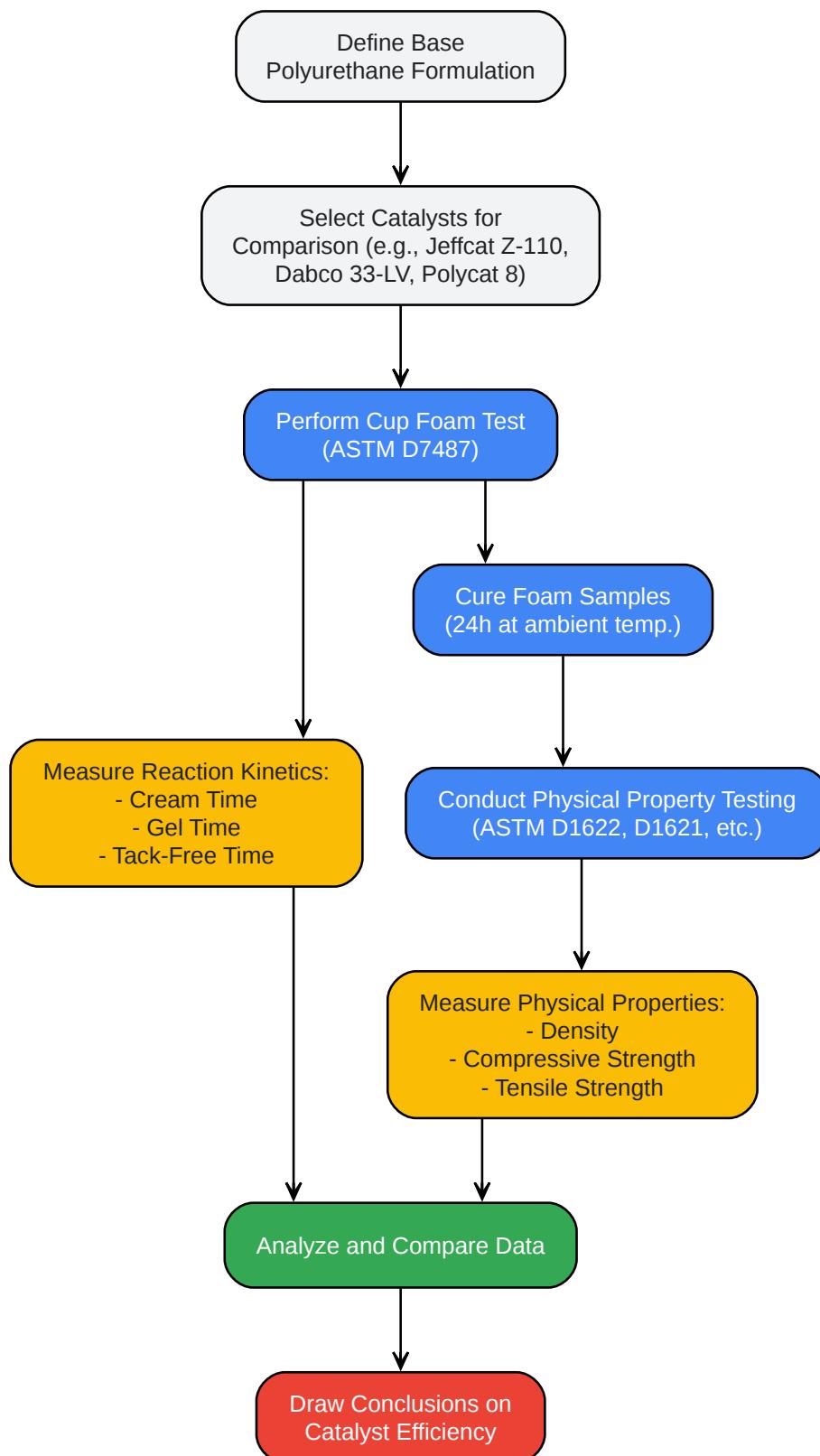
Mechanistic Insights and Visualizations

The catalytic activity of tertiary amines like Jeffcat Z-110 in polyurethane formation is attributed to their ability to activate both the isocyanate and the hydroxyl/water molecules.

Catalytic Mechanism of Tertiary Amines

Tertiary amine catalysts function by forming a complex with either the isocyanate or the active hydrogen-containing compound (polyol or water).[11] This complex formation increases the reactivity of the reactants, thereby accelerating the polymerization and foaming reactions.[12] [13] The basicity and steric hindrance of the amine are key factors influencing its catalytic activity.[12] Higher basicity generally leads to higher activity, while increased steric hindrance can reduce it.[13]



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